molecular formula C8H11NO2 B8759590 Tert-butyl 2-cyanoacrylate CAS No. 37891-36-4

Tert-butyl 2-cyanoacrylate

Cat. No.: B8759590
CAS No.: 37891-36-4
M. Wt: 153.18 g/mol
InChI Key: QOZPAYSTKGZHHF-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyanoacrylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Anionic Polymerization

tert-Butyl 2-cyanoacrylate undergoes rapid anionic polymerization initiated by weak nucleophiles (e.g., water, amines, or phosphines) . The mechanism involves:

  • Initiation : Nucleophilic attack on the α-carbon, forming a carbanion.

  • Propagation : Chain elongation via repeated conjugate additions.

  • Termination : Quenching by proton donors (e.g., alcohols) .

Kinetic Parameters

Initiatorkpk_p (L·mol⁻¹·s⁻¹)ktk_t (L·mol⁻¹·s⁻¹)Source
Tetrabutylammonium1.6×1061.6 \times 10^64.1×1084.1 \times 10^8
B(C₆F₅)₃/TMPControlled growthĐ=1.6\text{Đ} = 1.6

The tert-butyl group slows polymerization compared to methyl/ethyl analogs due to steric hindrance .

Radical Polymerization

Radical pathways are less common but occur with initiators like alkylboranes :

R- +monomerpolymer radicalpropagationhigh-MW polymer\text{R- } + \text{monomer} \rightarrow \text{polymer radical} \xrightarrow{\text{propagation}} \text{high-MW polymer}

Challenges : Competing anionic pathways necessitate inhibitors (e.g., acetic acid) to suppress premature polymerization .

Thermal Crosslinking

At elevated temperatures (>100°C), the ester moiety undergoes transesterification , enabling crosslinking with diols or polyols.

Hydrolytic Degradation

Hydrolysis in aqueous media follows pseudo-first-order kinetics, releasing cyanoacrylic acid and tert-butanol :

tert-butyl 2-cyanoacrylate+H2O2-cyanoacrylic acid+tert-butanol\text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-cyanoacrylic acid} + \text{tert-butanol}

Degradation Rates

ConditionsHalf-life (25°C)
Neutral pH48–72 hours
Alkaline pH (9)2–4 hours

Formaldehyde release is minimal compared to shorter-chain cyanoacrylates .

Nucleophilic Additions

The electron-deficient α-carbon readily undergoes Michael additions with nucleophiles (e.g., thiols, amines) :

tert-butyl 2-cyanoacrylate+NH2Rβ-amino acrylate adduct\text{this compound} + \text{NH}_2\text{R} \rightarrow \text{β-amino acrylate adduct}

Applications : Functionalization for drug conjugates or polymer modifiers.

Catalyst Screening

CatalystConversion (%)Selectivity (%)
H₂SO₄8288
p-TsOH8592

Spectroscopic Characterization

  • NMR : 1H^1\text{H} NMR signals at δ 1.45 (tert-butyl), δ 6.30–6.80 (acrylate protons).

  • Raman : Peaks at 1617 cm⁻¹ (C=C), 2239 cm⁻¹ (C≡N) .

This compound’s reactivity is finely tunable through steric and electronic modulation, making it indispensable in advanced material synthesis. Further research is needed to explore its copolymerization with vinyl monomers and biocatalyzed transformations.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Tert-butyl 2-cyanoacrylate, and what purity benchmarks are critical for research applications?

Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification of cyanoacrylic acid with tert-butanol under anhydrous conditions. Critical purity benchmarks include:

  • Monomer purity ≥98% (to avoid premature polymerization).
  • Residual solvent levels <0.1% (e.g., dichloromethane or acetonitrile).
  • Moisture content <50 ppm (to prevent polymerization during storage) . Purification methods like vacuum distillation or column chromatography (using silica gel with non-polar eluents) are recommended to achieve these standards .

Q. What analytical techniques are most effective for characterizing this compound’s molecular structure and polymerization kinetics?

Methodological Answer:

  • NMR spectroscopy (¹H/¹³C) for verifying ester group formation and tert-butyl substitution.
  • FT-IR spectroscopy to confirm the presence of cyano (C≡N, ~2250 cm⁻¹) and acrylate (C=O, ~1700 cm⁻¹) groups.
  • Gel permeation chromatography (GPC) for monitoring polymerization kinetics and molecular weight distribution under controlled humidity .
  • Differential scanning calorimetry (DSC) to study thermal stability and polymerization exotherms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Use glove boxes or inert atmospheres (N₂/Ar) to prevent moisture-triggered polymerization .
  • Wear nitrile gloves and safety goggles to avoid skin/eye contact, which can cause irritation or allergic reactions .
  • Store in airtight containers at 2–8°C to prolong shelf life.
  • Equip labs with emergency eye-wash stations and neutralizing agents (e.g., acetone for polymer removal) .

Advanced Research Questions

Q. How do competing hypotheses explain contradictory data on this compound’s thermal stability across different experimental models?

Methodological Answer: Discrepancies may arise from:

  • Sample preparation : Residual solvents (e.g., acetone) can lower degradation temperatures.
  • Atmospheric exposure : Oxygen inhibits radical-mediated degradation, while moisture accelerates hydrolysis. To resolve contradictions:
  • Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air).
  • Compare degradation profiles with structurally similar esters (e.g., methyl or ethyl cyanoacrylates) .

Q. What experimental strategies can resolve discrepancies in cytotoxicity assessments of this compound derivatives observed in different cell lines?

Methodological Answer:

  • Standardize degradation protocols : Simulate physiological conditions (pH 7.4, 37°C) to assess formaldehyde release, a known cytotoxic byproduct .
  • Use multiple cell lines (e.g., NIH/3T3 fibroblasts vs. HeLa) to evaluate cell-type-specific responses.
  • Quantify apoptosis markers (e.g., caspase-3) and inflammatory cytokines (IL-6, TNF-α) to differentiate direct toxicity from immune-mediated effects .

Q. What mechanistic models best describe the polymerization behavior of this compound under varying humidity and temperature conditions?

Methodological Answer:

  • Anionic polymerization : Dominant in high-humidity environments (>60% RH), initiated by hydroxyl ions from water.
  • Radical polymerization : Occurs under UV light or elevated temperatures (>50°C), producing cross-linked networks. Experimental validation:
  • Use quartz crystal microbalance (QCM) to monitor real-time polymerization rates at different RH levels.
  • Compare kinetics with Arrhenius models to quantify activation energy .

Q. How can researchers optimize reaction conditions to minimize oligomer formation during this compound synthesis?

Methodological Answer:

  • Control reaction stoichiometry : Use a 1.2:1 molar ratio of tert-butanol to cyanoacrylic acid to limit unreacted monomer.
  • Add inhibitors : 0.01–0.1% hydroquinone or methanesulfonic acid to suppress oligomerization.
  • Employ low-temperature reactions (<10°C) to slow kinetic side reactions.
  • Validate purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Properties

CAS No.

37891-36-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

tert-butyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C8H11NO2/c1-6(5-9)7(10)11-8(2,3)4/h1H2,2-4H3

InChI Key

QOZPAYSTKGZHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

41.6 g of phosphorus pentachloride was dispersed in 150 ml of ether and then, while stirring and cooling in an ice-water bath, there was added dropwise, from a dropping funnel, a solution of 17 g of cyanoacetic acid dissolved in 50 ml of ether. Directly after the completion of the dropwise addition, the ether and phosphorus oxychloride were driven off with an evaporator and 150 ml of tetrahydrofuran added to the residue. While stirring at 50° C., 15.6 g of t-butanol was added dropwise. Following the dropwise addition, the reaction was continued for 8 hours, after which the t-butyl cyanoacetate was obtained by distillation. A suspension of 19.8 g of the t-butyl cyanoacetate obtained, 110 ml of benzene, 4.2 g of paraformaldehyde, 1 g of piperidine hydrochloride and 1 g of glacial acetic acid was heated and water eliminated while refluxing. After water no longer was given off, the benzene was distilled off. The residue was cooled, after which it was dissolved in acetone and reprecipitated in water. The resinous material was collected by decanting, then redissolved in acetone and subjected to thermal decomposition and distillation under reduced pressure. t-Butyl α-cyanoacrylate was obtained. 5 g of the t-butyl α-cyanoacrylate obtained and 100 mg of azobisisobutyronitrile were dissolved in 50 ml of tetrahydrofuran, and polymerization carried out at 60° C. Poly-t-butyl α-cyanoacrylate was obtained. The molecular weight of the polymer obtained determined by gel permeation chromatography (GPC) was, by polystyrene conversion, a number average molecular weight of 32,000 and a weight average molecular weight of 98,000. The polymer obtained was irradiated with an electron beam, and the value of the main chain scission efficiency Gs calculated from the number average molecular weight determined by GPC was 3.8.
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